molecular formula C10H15N3O B1444342 N-Ethyl-6-(ethylamino)pyridine-2-carboxamide CAS No. 680591-06-4

N-Ethyl-6-(ethylamino)pyridine-2-carboxamide

Cat. No. B1444342
M. Wt: 193.25 g/mol
InChI Key: ZLIJXCPNKZTOOJ-UHFFFAOYSA-N
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Description

N-Ethyl-6-(ethylamino)pyridine-2-carboxamide, also known as N-ethyl-6-ethylaminopyridine-2-carboxamide, is an organic compound that has been used in various scientific research applications. The compound has a molecular weight of 214.3 g/mol and is a white powder in its pure form. It is soluble in water, ethanol, and methanol. N-ethyl-6-ethylaminopyridine-2-carboxamide is a derivative of pyridine and has been used in research studies to investigate its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

N-Ethyl-6-(ethylamino)pyridine-2-carboxamide is involved in various synthetic chemical processes. For instance, it is used in the synthesis of pyridine carboxamides and tert-carboximides, as part of reactions involving 6-acetylpyridine-2-carboxylic acid, demonstrating its utility in creating novel compounds with potential applications in different chemical domains (Su, Zhao, Zhang, & Qin, 2009).

Ligand Synthesis and Complexation

This compound plays a crucial role in the formation of new ligands and their complexation with metals, such as copper. It is utilized in synthesizing various pyridine dicarboxamide ligands, which are then complexed to copper(II), indicating its importance in the field of coordination chemistry (Jain, Bhattacharyya, Milton, Slawin, Crayston, & Woollins, 2004).

Drug Discovery and QSAR Modelling

In drug discovery, this compound is significant in quantitative structure-activity relationship (QSAR) modelling. It serves as a basis for predicting biological activities against specific targets like Mycobacterium tuberculosis. This highlights its role in the development of potential therapeutics (Abdullahi, Adeniji, Arthur, & Musa, 2020).

Annulation Reactions in Organic Synthesis

N-Ethyl-6-(ethylamino)pyridine-2-carboxamide is also used in organic synthesis, particularly in phosphine-catalyzed [4 + 2] annulation reactions. These reactions are crucial for synthesizing tetrahydropyridines, indicating its utility in developing complex organic molecules (Zhu, Lan, & Kwon, 2003).

Targeted Delivery in Biomedical Applications

The compound finds application in the synthesis of structures containing multiple nitrogen atoms that can form coordinate bonds with metal ions. This property is particularly useful in creating complexes for targeted delivery of therapeutic agents to specific biological sites, such as tumors (Yang et al., 2017).

properties

IUPAC Name

N-ethyl-6-(ethylamino)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-3-11-9-7-5-6-8(13-9)10(14)12-4-2/h5-7H,3-4H2,1-2H3,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLIJXCPNKZTOOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=CC(=N1)C(=O)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-6-(ethylamino)pyridine-2-carboxamide

Synthesis routes and methods

Procedure details

prepared by reaction of ethylamine with 6-bromo-pyridine-2-carboxylic acid ethylamide; in contrast to the general procedure the reaction was carried out by heating a solution of the starting materials in ethanol/water for 72 h at 100° C. in an autoclave
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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